12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
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Overview
Description
12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, including the formation of the tricyclic core and the introduction of the benzyloxy and phenoxy groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the tricyclic core through cyclization reactions under specific conditions.
Substitution reactions: Introduction of the benzyloxy and phenoxy groups via substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzyloxy and phenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions, including palladium or platinum-based catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
12-[4-(Benzyloxy)phenoxy]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene: Unique due to its specific tricyclic structure and functional groups.
Other tricyclic compounds: Similar in structure but may differ in functional groups and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core with benzyloxy and phenoxy groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
10-methyl-12-(4-phenylmethoxyphenoxy)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C23H20N2O2S/c1-15-24-22(21-19-8-5-9-20(19)28-23(21)25-15)27-18-12-10-17(11-13-18)26-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI Key |
FRWRXECTMAFUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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